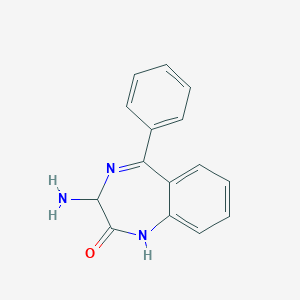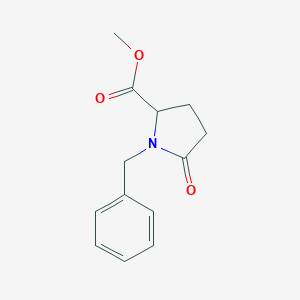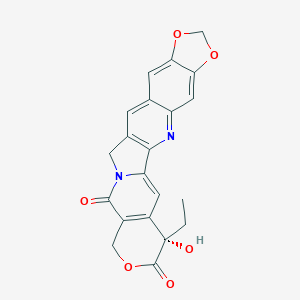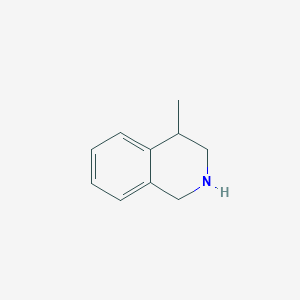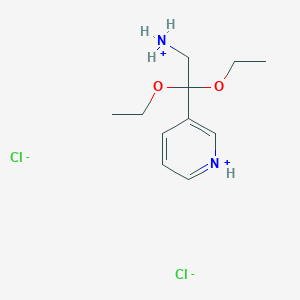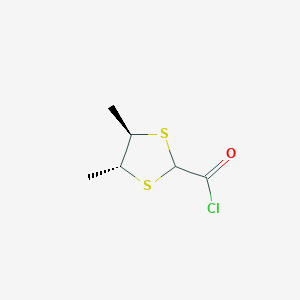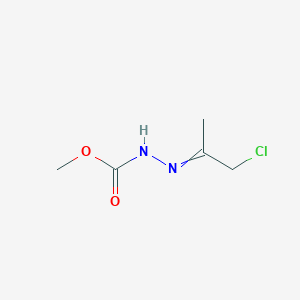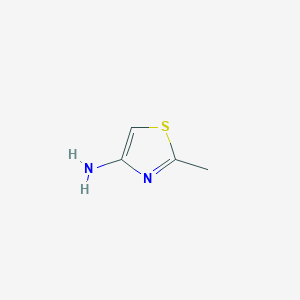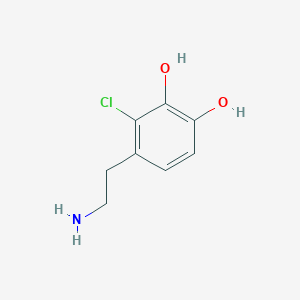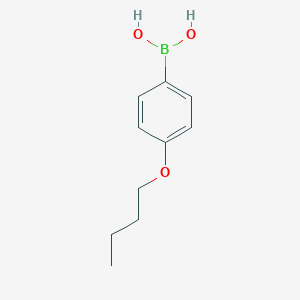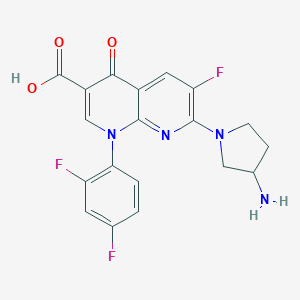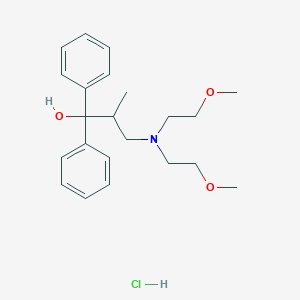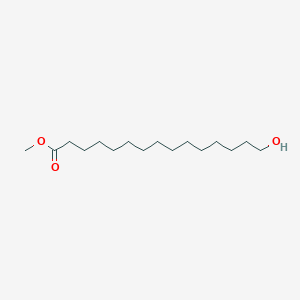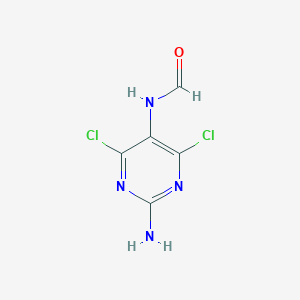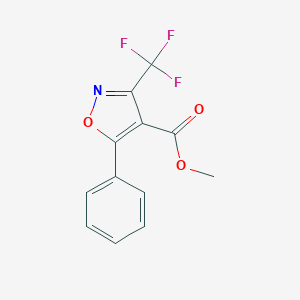
4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI), also known as Isoxazolecarboxylic acid, is a chemical compound that has gained significant interest in scientific research. This compound is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
The mechanism of action of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical And Physiological Effects
4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the inflammatory response. Additionally, 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid has been found to inhibit the production of nitric oxide, a molecule that is involved in the inflammatory response and pain perception.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of using 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid in lab experiments is its limited solubility in water, which can make it challenging to work with.
Future Directions
There are several future directions for the research on 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid. One of the potential areas of research is the development of new drugs based on 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid for the treatment of various inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid and its potential applications in other fields of research, including pharmacology and biochemistry.
Conclusion:
In conclusion, 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid is a chemical compound that has gained significant interest in scientific research. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid have been discussed in this paper. Further research is needed to understand the full potential of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid in various fields of research.
Synthesis Methods
The synthesis of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid can be achieved through various methods. One of the commonly used methods is the reaction of 3-(trifluoromethyl)phenyl isocyanate with ethyl oxalyl chloride, followed by the reaction with hydroxylamine hydrochloride to yield 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid. Another method involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with malonic acid, followed by the reaction with hydroxylamine hydrochloride to yield 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid.
Scientific Research Applications
4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid has been extensively used in scientific research. One of the primary applications of 4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI)boxylic acid is in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and osteoarthritis.
properties
CAS RN |
111079-01-7 |
|---|---|
Product Name |
4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI) |
Molecular Formula |
C12H8F3NO3 |
Molecular Weight |
271.19 g/mol |
IUPAC Name |
methyl 5-phenyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H8F3NO3/c1-18-11(17)8-9(7-5-3-2-4-6-7)19-16-10(8)12(13,14)15/h2-6H,1H3 |
InChI Key |
ZVOHAFUREAFQCR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(ON=C1C(F)(F)F)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=C(ON=C1C(F)(F)F)C2=CC=CC=C2 |
synonyms |
4-Isoxazolecarboxylicacid,5-phenyl-3-(trifluoromethyl)-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



